Elimination Half-Life Comparison: Sulfadoxine vs. Sulfamethoxazole
Sulfadoxine demonstrates an ultra-long elimination half-life of 100-230 hours in humans following oral administration, enabling once-weekly or intermittent dosing regimens [1]. In direct comparison, sulfamethoxazole, the most widely used clinical sulfonamide alternative, exhibits a substantially shorter half-life of approximately 10-12 hours, which mandates multiple daily dosing to sustain therapeutic plasma concentrations [2]. This 10- to 20-fold difference in elimination half-life is the primary pharmacokinetic differentiation that dictates sulfadoxine's unique suitability for intermittent preventive treatment protocols and long-acting formulations .
| Evidence Dimension | Elimination half-life (t₁/₂) in humans |
|---|---|
| Target Compound Data | 100 to 230 hours (mean range) |
| Comparator Or Baseline | Sulfamethoxazole: 10-12 hours |
| Quantified Difference | Approximately 10- to 20-fold longer half-life for sulfadoxine |
| Conditions | Human subjects following oral administration; standard therapeutic dosing |
Why This Matters
This 10- to 20-fold longer half-life enables once-weekly dosing protocols and makes sulfadoxine uniquely suitable for intermittent preventive treatment regimens where patient compliance and sustained drug exposure are critical.
- [1] ScienceDirect. Sulfadoxine - Pharmacokinetics: half-life 100-230 hours; Cmax 51-76 μg/mL after 500 mg oral dose. View Source
- [2] NBInno. Sulphadoxine vs. Other Sulfonamides: sulfamethoxazole half-life 10-12 hours; sulfadoxine half-life 120-200 hours. View Source
